REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1Br.[C:8](=[O:10])=[O:9].CC(C)=O.C([Li])CCC.C(=O)=O>C(OCC)C>[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1Br
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
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Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
was added all at once
|
Type
|
ADDITION
|
Details
|
poured onto ice/water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 10% sodium carbonate solution
|
Type
|
WASH
|
Details
|
the basic aqueous layer was washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.32 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |